
SGC0946
概要
説明
SGC0946は、ヒストンメチルトランスフェラーゼDOT1Lの強力で選択的な阻害剤です。DOT1Lは、リシン79(H3K79)におけるヒストンH3のメチル化に関与しています。 この化合物は、混合性白血病転座を有する細胞を選択的に殺す可能性を示しており、がん研究のための有望な候補となっています .
科学的研究の応用
Leukemia Treatment
SGC0946 has shown significant efficacy in models of leukemia, particularly those involving the MLL-AF9 fusion oncogene. In vitro studies demonstrated that this compound selectively kills cells harboring this fusion while sparing normal cells. The compound effectively lowers the expression levels of MLL target genes such as HOXA9 and Meis1, which are critical for leukemic cell survival .
Combination Therapies
Research indicates that this compound can be effectively combined with other agents to enhance therapeutic outcomes. For example, combining this compound with GSK343 (an EZH2 inhibitor) demonstrated synergistic effects in various cancer models, including glioma and cervical cancer. This combination therapy led to improved cell viability outcomes compared to single-agent treatments .
Combination | Cancer Type | Outcome |
---|---|---|
This compound + GSK343 | Glioma | Synergistic tumor suppression . |
This compound + Binimetinib | Various cancers | Inhibited proliferation in cells with DOT1L mutations . |
Immune Modulation
This compound also plays a role in modulating immune responses, particularly T-cell activation. Studies have shown that DOT1L inhibition by this compound elevates the T-cell receptor (TCR) stimulation threshold without compromising T-cell proliferation or cytokine secretion. This suggests potential applications in enhancing T-cell responses in immunotherapy settings .
Case Study: Graft-Versus-Host Disease
In a model of graft-versus-host disease (GVHD), this compound treatment attenuated allogeneic T-cell responses while maintaining T-cell functionality. This indicates its potential as a therapeutic agent in managing GVHD by modulating T-cell activity .
作用機序
SGC0946は、ヒストンH3のリシン79のメチル化に関与する酵素DOT1Lを阻害することでその効果を発揮します。この阻害により、H3K79のメチル化が減少するため、遺伝子発現とクロマチン構造が阻害されます。 化合物は、DOT1LのS-アデノシルメチオニン補因子結合部位に結合し、酵素がメチル化反応を触媒するのを防ぎます .
類似化合物の比較
類似化合物
EPZ004777: DOT1Lの別の選択的阻害剤ですが、this compoundと比べて効力は低いです。
独自性
This compoundは、DOT1Lに対する高い効力と選択性(IC50値は0.3 nM)により、ユニークです。 他のヒストンメチルトランスフェラーゼと比較して、DOT1Lに対して100倍以上選択的であり、さまざまな生物学的プロセスにおけるDOT1Lの特定の役割を研究するための貴重なツールとなります .
生化学分析
Biochemical Properties
SGC0946 interacts with the enzyme DOT1L, inhibiting it with an IC50 of 0.3nM in a radioactive enzyme assay . This interaction results in the potent reduction of H3K79 dimethylation, a chromatin mark associated with active chromatin and transcriptional elongation . This compound is over 100-fold selective for other histone methyltransferases .
Cellular Effects
This compound has been shown to influence cell function in various ways. It can induce G1 arrest, inhibit the potential of cell self-renewal and metastasis, and induce cell differentiation . It has been used in studies of leukemia and solid tumors . In ovarian cancer cells, this compound reduces proliferation and survival by inhibiting DOT1L enzymatic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme DOT1L, inhibiting its activity and thereby reducing H3K79 dimethylation . This affects gene expression and chromatin-dependent signaling, influencing various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It shows time- and dose-dependent reductions in the H3K79me2 mark in the Molm13 MLL cell line that has the MLL/AF9 translocation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a mouse xenograft model of ovarian cancer, pharmacological inhibition of DOT1L with this compound attenuates the growth of ovarian cancer cells .
準備方法
合成経路と反応条件
SGC0946は、ピロロ[2,3-d]ピリミジンコアの臭素化、リボフラノシル部分の付加、イソプロピル基とtert-ブチル基の導入によるさらなる官能基化を含む一連の化学反応によって合成されます。 最終生成物は、精製および結晶化によって得られます .
工業生産方法
This compoundの特定の工業生産方法は広く文書化されていませんが、合成には、臭素化、求核置換、アミド結合形成などの標準的な有機合成技術が一般的に使用されます。 化合物は、クロマトグラフィーや結晶化などの技術を使用して精製され、高純度が得られます .
化学反応の分析
反応の種類
SGC0946は、主に類似の官能基を持つ有機化合物に見られる典型的な反応を起こします。これらには以下が含まれます。
酸化: 化合物は、特にリボフラノシル部分のヒドロキシル基で酸化反応を起こす可能性があります。
還元: 臭素化されたピロロ[2,3-d]ピリミジンコアで還元反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、this compoundのさまざまな酸化または還元誘導体、および臭素原子が他の官能基に置き換えられた置換アナログが含まれます .
科学研究への応用
This compoundは、特に以下の分野で、科学研究において幅広い用途を持っています。
化学: DOT1Lの機能とヒストンメチル化におけるその役割を研究するための化学プローブとして使用されます。
生物学: 遺伝子発現のエピジェネティックな調節とクロマチン依存性シグナル伝達を理解するための研究で使用されます。
医学: 特に混合性白血病転座を伴うがんの治療における潜在的な可能性について調査されています。
類似化合物との比較
Similar Compounds
EPZ004777: Another selective inhibitor of DOT1L, but less potent compared to SGC0946.
Compound 11: A chemically unrelated DOT1L inhibitor with similar selectivity and potency
Uniqueness
This compound is unique due to its high potency and selectivity for DOT1L, with an IC50 value of 0.3 nM. It is over 100-fold more selective for DOT1L compared to other histone methyltransferases, making it a valuable tool for studying the specific role of DOT1L in various biological processes .
生物活性
SGC0946 is a potent inhibitor of the histone methyltransferase DOT1L (Disruptor Of Telomeric silencing 1-Like), which has emerged as a significant target in various cancers and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different models, and implications for therapeutic applications.
This compound selectively inhibits DOT1L, an enzyme responsible for methylating histone H3 at lysine 79 (H3K79). This modification is crucial for regulating gene expression, and its dysregulation is implicated in several malignancies, particularly those associated with MLL (Mixed-Lineage Leukemia) rearrangements. The compound exhibits high selectivity, with over 100-fold preference for DOT1L compared to other histone methyltransferases, making it a valuable tool in studying DOT1L's role in cancer and neurobiology .
In Vitro Studies
In various cancer cell lines, this compound has demonstrated significant cytotoxic effects. For instance, treatment with this compound at low concentrations (50 nM) effectively reduced the viability of MV4;11 cells (a model for MLL-rearranged leukemia) without affecting the expression levels of critical oncogenes such as HOXA9 and MEIS1 . The half-maximal inhibitory concentration (IC50) values indicate its potency:
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 0.3 | MV4;11 |
EPZ004777 | 0.5 | MV4;11 |
This compound | 8.8 | MCF10A |
EPZ004777 | 84 | MCF10A |
This data highlights this compound's superior potency compared to its predecessor EPZ004777 .
In Vivo Studies
In xenograft models using human cord blood cells transformed with MLL-AF9, this compound significantly inhibited tumor growth compared to controls. Notably, it also demonstrated enhanced efficacy when combined with other agents, such as binimetinib, suggesting potential for combination therapies in treating resistant forms of leukemia .
Neurobiological Applications
Recent studies have indicated that this compound may promote the differentiation and survival of dopaminergic neurons derived from human pluripotent stem cells. In assays measuring luciferase activity as a marker for neuronal differentiation, this compound treatment resulted in increased reporter activity and enhanced survival of dopaminergic neurons . This suggests that DOT1L inhibition could be a therapeutic strategy in neurodegenerative diseases like Parkinson's.
Combination Therapies
Research has shown that combining this compound with MAPK/ERK inhibitors can reverse resistance phenomena in cancer models with gain-of-function mutations in DOT1L. For example, in lung cancer models expressing the R231Q mutation of DOT1L, the combination treatment led to significant reductions in tumor growth and improved sensitivity to chemotherapy agents like cisplatin .
T-cell Modulation
This compound has also been explored for its effects on T-cell responses. Studies indicate that while it does not impair T-cell proliferation or activation upon strong stimulation, it selectively dampens low-avidity T-cell responses. This modulation could have implications for improving graft-versus-host disease (GVHD) outcomes by reducing allogeneic responses while preserving effective immune responses against tumors .
特性
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCKJUKAQJINMK-HUBRGWSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BrN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099663 | |
Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1561178-17-3 | |
Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1561178-17-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。